molecular formula C26H23F2N3O4 B2750824 N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 932523-67-6

N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2750824
CAS No.: 932523-67-6
M. Wt: 479.484
InChI Key: AYXAVOLLUKBASN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetically produced small molecule designed for preclinical research and development. This compound features a complex quinolin-2-one core structure, a scaffold frequently investigated in medicinal chemistry for its diverse biological activities. The molecule is further functionalized with a 3,4-difluorophenyl group and a 4-methoxyphenylaminomethyl moiety, structural characteristics that suggest potential for high-affinity interaction with various enzymatic targets. This reagent is provided as a high-purity solid to ensure consistency and reliability in experimental applications. It is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-34-20-8-4-18(5-9-20)29-14-17-11-16-3-7-21(35-2)13-24(16)31(26(17)33)15-25(32)30-19-6-10-22(27)23(28)12-19/h3-13,29H,14-15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXAVOLLUKBASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of Substituents: The methoxy and amino groups can be introduced via nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the quinoline derivative with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound: N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-...) 3,4-difluorophenyl; 7-methoxyquinoline; 4-methoxyphenylaminomethyl C27H24F2N3O4 504.50 High polarity due to dual methoxy groups; potential for hydrogen bonding
2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 3-(trifluoromethyl)phenyl; 4-methylphenylaminomethyl C27H24F3N3O3 519.50 Enhanced lipophilicity from CF3 group; possible improved membrane permeability
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide 6-fluoroquinoline; 4-methylbenzoyl C26H18F3N2O3 479.43 Electron-deficient quinoline core; ketone group may enhance protein binding
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl; pyrazolone ring C19H17Cl2N3O2 406.26 Planar amide conformation; crystallographic evidence of dimer formation via H-bonding

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, insights can be extrapolated from related molecules:

  • Anti-inflammatory Potential: Compound 2 from Lycium barbarum (N-trans-coumaroyl octopamine) demonstrated an IC50 of 17.00 μM in NO inhibition assays, surpassing the positive control quercetin . Structural similarities (e.g., methoxy and amide groups) suggest the target compound may exhibit comparable activity.
  • Enzyme Inhibition : The trifluoromethylphenyl analogue (Table 1) may inhibit cytochrome P450 enzymes due to its lipophilic CF3 group, a hypothesis supported by studies on fluorinated acetamides .
  • Cytotoxicity : Chlorinated derivatives (e.g., 3,4-dichlorophenyl) show moderate cytotoxicity in MTT assays, likely due to oxidative stress induction .

Biological Activity

N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide, a compound with a complex structure, has garnered interest for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.

The molecular formula of the compound is C26H23F2N3O4C_{26}H_{23}F_{2}N_{3}O_{4} with a molecular weight of 479.5 g/mol. The compound features a quinoline core structure which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC26H23F2N3O4C_{26}H_{23}F_{2}N_{3}O_{4}
Molecular Weight479.5 g/mol
CAS Number932523-67-6

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to achieve the desired quinoline structure. Methods may include condensation reactions and functional group modifications.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. For instance, related compounds have been shown to be effective against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

Quinoline derivatives have been studied for their anticancer activities. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through various pathways including the modulation of apoptosis-related proteins .

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various quinoline derivatives against a range of pathogens. The results indicated that certain modifications in the quinoline structure enhanced activity against resistant strains .
  • Anticancer Activity : A series of quinoline-based compounds were tested for cytotoxic effects on breast cancer cell lines. The findings revealed that specific substitutions on the quinoline ring significantly improved potency compared to standard chemotherapeutics .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including:
  • Stepwise functionalization : Introduce the difluorophenyl and methoxyphenyl groups sequentially to avoid steric hindrance .
  • Reaction condition tuning : Adjust temperature (e.g., 60–80°C for amide coupling) and solvent polarity (DMF or DCM) to enhance intermediate stability .
  • Catalyst screening : Test palladium-based catalysts for reductive cyclization steps .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) .
    Table 1 : Yield Comparison Under Different Conditions
SolventTemp (°C)CatalystYield (%)Purity (HPLC)
DMF70None4592%
DCM40Pd(OAc)₂6898%

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the quinoline core, acetamide linkage, and substituent positions. For example, the 2-oxo group shows a carbonyl peak at ~170 ppm in ¹³C NMR .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, N-H bend at 1540 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 468.1521) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity (e.g., ATPase inhibition at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological activity?

  • Methodological Answer :
  • Substituent modification : Replace methoxy groups with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) to modulate binding affinity .
  • Bioisosteric replacement : Substitute the difluorophenyl ring with thiophene or pyridine to improve solubility .
  • Activity cliffs : Test truncated analogs (e.g., remove the quinoline core) to identify essential pharmacophores .
    Table 2 : SAR Data for Selected Derivatives
DerivativeR₁R₂IC₅₀ (µM, Kinase X)Solubility (mg/mL)
Parent-OCH₃-NHC₆H₄OCH₃0.850.12
Derivative A-NO₂-NHC₆H₄CF₃0.320.08

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and buffer conditions (pH 7.4 PBS) .
  • Purity validation : Confirm compound integrity via HPLC (>98%) and LC-MS to exclude degradation products .
  • Orthogonal assays : Cross-validate kinase inhibition using radiometric (³²P-ATP) and fluorescence-based methods .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; ΔG = -9.2 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib) to identify shared interaction motifs .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
    • Assay variability : Endpoint vs. continuous monitoring .
    • Protein isoform differences : Kinase X (isoform 1 vs. 2) .
    • Redox interference : Thiol-containing buffers altering compound reactivity .

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